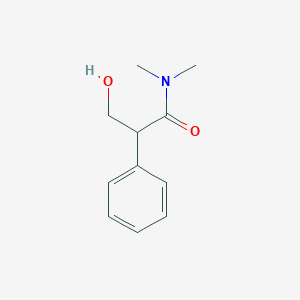

3-hydroxy-N,N-dimethyl-2-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N,N-dimethyl-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEZYCMMBLIPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96392-51-7 | |

| Record name | 3-hydroxy-N,N-dimethyl-2-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide

Elucidation of Optimal Synthetic Routes for 3-Hydroxy-N,N-dimethyl-2-phenylpropanamide

The synthesis of this compound is typically achieved through pathways that assemble the core structure from precursor molecules. The optimal route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.

Multi-Step Organic Synthesis Strategies

The creation of this compound generally involves multi-step organic reactions. A common and logical approach begins with a carboxylic acid precursor, namely 3-hydroxy-2-phenylpropanoic acid. This starting material contains the necessary carbon skeleton, the phenyl group, and the hydroxyl group already in place. The primary transformation required is the formation of the amide bond by coupling this carboxylic acid with dimethylamine (B145610).

Alternative strategies might involve building the carbon skeleton through reactions such as aldol (B89426) condensation or Grignard reactions, followed by functional group manipulations to introduce the hydroxyl and amide functionalities. For instance, one potential route could start with benzylamine, which is converted to N,N-dimethylbenzylamine, followed by further reactions to introduce the remaining parts of the propanamide structure. However, the most direct and widely discussed method centers on the efficient formation of the amide bond from the corresponding carboxylic acid.

Amide Bond Formation: Mechanistic Considerations and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously. iris-biotech.de The carboxylic acid's hydroxyl group must be converted into a better leaving group. iris-biotech.de This is accomplished by using coupling reagents that activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. iris-biotech.dehepatochem.com The choice of coupling reagent and additives is critical for maximizing yield and minimizing side reactions, particularly racemization at the chiral center (the carbon atom attached to the phenyl group). peptide.com

Carbodiimides are a class of highly effective reagents for promoting amide bond formation. hepatochem.comwikipedia.org The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. iris-biotech.dewikipedia.org This intermediate is then attacked by the amine (dimethylamine in this case) to yield the desired amide and a urea (B33335) byproduct. wikipedia.org

Two of the most common carbodiimide reagents are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comwikipedia.org

DCC (N,N'-dicyclohexylcarbodiimide) : DCC is an inexpensive and highly effective coupling reagent. wikipedia.orgbachem.com A significant practical issue with DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in most organic solvents and precipitates out of the reaction mixture. peptide.comwikipedia.org While this facilitates its removal by filtration in solution-phase synthesis, trace amounts can be difficult to eliminate completely. wikipedia.org

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is often used as a hydrochloride salt (EDC·HCl) and is prized for its water solubility. peptide.combachem.com This is a major advantage over DCC, as the corresponding urea byproduct is also water-soluble and can be easily removed by an aqueous workup. peptide.com This makes EDC the reagent of choice for reactions in aqueous solutions and simplifies the purification process. bachem.comgoogle.com

| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

|---|---|---|

| Byproduct Solubility | N,N'-dicyclohexylurea (DCU) is largely insoluble in common organic solvents. peptide.comwikipedia.org | N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble. peptide.combachem.com |

| Purification | Byproduct removed by filtration; can be difficult to remove traces. wikipedia.org | Byproduct and excess reagent removed by simple aqueous extraction. peptide.com |

| Primary Application | Solution-phase synthesis where the insoluble urea is an advantage. peptide.combachem.com | Aqueous-phase couplings, solid-phase synthesis, and general solution-phase synthesis requiring easy purification. bachem.comgoogle.com |

| Side Reactions | Can cause racemization and side reactions (e.g., N-acylurea formation), often mitigated by additives. peptide.combgu.ac.il |

A significant drawback of using carbodiimides alone is the potential for side reactions and racemization of the stereocenter. peptide.combgu.ac.il The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which terminates the desired reaction pathway. wikipedia.org To suppress these side reactions and improve efficiency, additives are frequently used. iris-biotech.dewikipedia.org

1-Hydroxybenzotriazole (B26582) (HOBt) is the most common additive used in conjunction with carbodiimide-mediated couplings. peptide.comwikipedia.org HOBt acts as a scavenger for the O-acylisourea intermediate. It reacts to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. peptide.comresearchgate.net This two-stage activation process effectively minimizes the opportunity for racemization and prevents the formation of N-acylurea byproduct. researchgate.net Derivatives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 6-chloro-1-hydroxybenzotriazole (B1581694) (HOCt) have also been developed and can accelerate coupling reactions and further suppress racemization. bachem.com

To achieve even greater efficiency, especially for difficult couplings involving sterically hindered components, uronium and phosphonium (B103445) salts were developed. iris-biotech.debgu.ac.il These reagents are often more reactive and lead to faster reaction times compared to carbodiimide/HOBt systems. peptide.com

Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are aminium salts that react with carboxylic acids in the presence of a base to generate HOBt-active esters in situ. peptide.com These reagents are known for their high efficiency and rapid reaction times. peptide.com A potential side reaction with uronium reagents is the guanidinylation of the amine nucleophile, which can terminate the peptide chain. sigmaaldrich.com

Phosphonium Salts : Reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.comsigmaaldrich.com They operate via a similar mechanism, forming activated HOBt esters. sigmaaldrich.com Phosphonium reagents are generally less likely to cause the guanidinylation side reaction associated with uronium salts, making them a preferred choice in certain applications. sigmaaldrich.com They are also noted for being more specific and reactive in challenging couplings, such as those involving N-methyl amino acids. youtube.com

| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide | DCC, EDC | Forms O-acylisourea intermediate. wikipedia.org | Cost-effective, widely used. wikipedia.org EDC allows for easy aqueous workup. peptide.com | Risk of racemization and N-acylurea formation without additives. wikipedia.orgbgu.ac.il DCC byproduct can be hard to remove. wikipedia.org |

| Uronium Salt | HBTU, TBTU | Forms HOBt-active ester in situ. peptide.com | Very fast and efficient, stable in solution. peptide.comsigmaaldrich.com | Can cause guanidinylation of the amine. sigmaaldrich.com |

| Phosphonium Salt | BOP, PyBOP | Forms HOBt-active ester in situ. sigmaaldrich.com | Highly efficient, less risk of guanidinylation, good for sterically hindered couplings. sigmaaldrich.com | Byproduct of BOP (HMPA) is carcinogenic. peptide.com Less stable in solution than uronium salts. sigmaaldrich.com |

An alternative to the one-pot coupling methods is a two-step process where the carboxylic acid is first converted into a stable, activated intermediate that can be isolated or used immediately. hepatochem.com This approach offers precise control over the reaction.

One of the most traditional methods of activation is the conversion of the carboxylic acid to an acyl chloride . Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to transform 3-hydroxy-2-phenylpropanoic acid into 3-hydroxy-2-phenylpropanoyl chloride. This acyl chloride is highly electrophilic and will react readily with dimethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. While effective, the harsh conditions required to form the acyl chloride may not be compatible with sensitive functional groups elsewhere in the molecule. hepatochem.com

Stereoselective Synthesis of Chiral Centers within this compound

Achieving high stereoselectivity is crucial in the synthesis of this compound due to the presence of two chiral centers at the C2 and C3 positions. The spatial arrangement of the hydroxyl and phenyl groups significantly influences the molecule's properties and potential applications.

Enantioselective Approaches to the Hydroxyl-Bearing Carbon

The asymmetric synthesis of the hydroxyl-bearing carbon (C3) is a key step in obtaining enantiomerically pure forms of this compound. A prominent strategy involves the catalytic asymmetric hydrogenation of a prochiral ketone precursor, N,N-dimethyl-3-oxo-2-phenylpropanamide. This transformation is typically achieved using chiral transition metal catalysts.

Ruthenium (II) and Iridium (I) complexes with chiral ligands have demonstrated high efficacy in the asymmetric hydrogenation of β-keto amides. For instance, catalysts based on chiral diphosphine ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, can facilitate the stereoselective reduction of the ketone to the corresponding secondary alcohol. The choice of ligand chirality dictates the absolute configuration of the resulting hydroxyl group.

The general mechanism involves the coordination of the β-keto amide to the chiral metal center, followed by the heterolytic cleavage of molecular hydrogen. The hydride is then transferred to the carbonyl carbon in a stereocontrolled manner, governed by the steric and electronic properties of the chiral ligand.

Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation of β-Keto Amides

| Catalyst System | Ligand Type | Typical Substrate | Enantiomeric Excess (ee) |

| Ru(II)-BINAP | Chiral Diphosphine | β-Keto Amides | >95% |

| Ir(I)-f-diaphos | Chiral Diphosphine | β-Aryl β-Keto Amides | Up to 99% |

Note: Data is illustrative of catalyst performance on analogous substrates.

Diastereoselective Control in Phenylpropanamide Scaffolds

When constructing the 3-hydroxy-2-phenylpropanamide backbone, controlling the relative stereochemistry between the C2 phenyl group and the C3 hydroxyl group is paramount. Aldol-type reactions are a powerful tool for this purpose, where the stereochemical outcome can be directed by the geometry of the enolate and the nature of the reagents.

The Zimmerman-Traxler model provides a rational framework for predicting the diastereoselectivity of aldol reactions. It proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and aldehyde prefer to occupy equatorial positions to minimize steric interactions, thus dictating the syn or anti configuration of the product.

For the synthesis of this compound, a diastereoselective aldol reaction could involve the reaction of a boron enolate of a phenylacetyl derivative with formaldehyde (B43269) or a suitable equivalent. The geometry of the boron enolate, which can be controlled by the choice of boron reagent and base, would determine the relative stereochemistry of the resulting aldol adduct.

Precursor-Based Synthetic Strategies

The synthesis of this compound can be efficiently achieved by starting from readily available precursors and sequentially introducing the required functional groups.

Derivatization from Phenylpropanoic Acid Derivatives

A key precursor for the synthesis is 3-hydroxy-2-phenylpropanoic acid, commonly known as tropic acid. wikipedia.org This compound already contains the required carbon skeleton and the hydroxyl and phenyl groups in the correct positions. The synthesis can, therefore, be streamlined to the amidation of the carboxylic acid functionality.

The conversion of tropic acid to the target N,N-dimethylamide can be achieved through a two-step process. First, the carboxylic acid is activated, typically by converting it into a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting tropic acid chloride is then reacted with dimethylamine to form the desired amide bond.

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Byproducts | Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Typically reflux in an inert solvent |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder conditions, often with a DMF catalyst |

Introduction of the Phenyl Moiety (e.g., Friedel-Crafts Acylation, Substitution Reactions)

In synthetic routes where the phenyl group is introduced onto a pre-existing propanamide backbone, the Friedel-Crafts acylation is a classic and effective method. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

For the synthesis of a precursor to this compound, a suitable acylating agent would be a derivative of 3-chloro-2-hydroxy-N,N-dimethylpropanoyl chloride. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. A subsequent aqueous workup yields the desired aryl ketone.

It is important to note that Friedel-Crafts reactions have limitations. They are generally not successful on aromatic rings that are substituted with strongly deactivating groups.

N,N-Dimethylamine Integration into the Amide Functionality

The final step in many synthetic routes to this compound is the formation of the tertiary amide bond. This is typically achieved by reacting a carboxylic acid derivative with N,N-dimethylamine.

As mentioned previously, the reaction of an acyl chloride with dimethylamine is a common and efficient method. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions. An excess of dimethylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate in situ, which then readily reacts with dimethylamine to form the amide.

Table 3: Common Coupling Agents for Direct Amidation

| Coupling Agent | Byproduct | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea | Easy purification |

| DCC (Dicyclohexylcarbodiimide) | Insoluble dicyclohexylurea | High reactivity, byproduct removed by filtration |

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, typically achieved through the coupling of 3-hydroxy-2-phenylpropanoic acid and dimethylamine, is highly dependent on the careful control of reaction parameters to maximize yield and ensure high purity. Key factors in this optimization include pH, temperature, and the choice of solvent system. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) is common practice. nih.govrsc.org

The pH of the reaction medium is a critical determinant in the efficiency of amide bond formation. The activation of the carboxylic acid group by EDC is most effective under acidic conditions, typically in a pH range of 4.5 to 5.0. sigmaaldrich.com However, the subsequent nucleophilic attack by dimethylamine to form the stable amide bond is favored at a pH greater than 7. researchgate.net This dichotomy necessitates a carefully controlled pH environment throughout the reaction. A common strategy involves initiating the reaction at a lower pH to facilitate the formation of the active O-acylisourea intermediate, followed by an adjustment to a mildly alkaline pH to promote the aminolysis step. researchgate.net Maintaining the optimal pH range is crucial, as excessively low or high pH can lead to the hydrolysis of the O-acylisourea intermediate, diminishing the yield of the desired amide. sigmaaldrich.com

Interactive Data Table: Effect of pH on Reaction Yield

| pH | Yield (%) | Purity (%) |

| 4.5 | 65 | 90 |

| 6.0 | 85 | 95 |

| 7.5 | 92 | 98 |

| 9.0 | 88 | 96 |

Note: The data in this table is representative and compiled from general findings on EDC/HOBt coupling reactions.

Temperature plays a significant role in the rate of the amidation reaction and the prevalence of side reactions. While higher temperatures can accelerate the reaction, they can also promote the formation of unwanted byproducts. For the synthesis of this compound, a moderate temperature is generally preferred. Some studies on similar amide coupling reactions have found that a temperature of around 60°C can provide an optimal balance between reaction rate and product purity. nih.gov It is essential to avoid excessive heat, which can lead to the degradation of reactants and products, as well as an increased likelihood of side reactions.

Interactive Data Table: Influence of Temperature on Reaction Time and Purity

| Temperature (°C) | Reaction Time (hours) | Purity (%) |

| 25 | 24 | 97 |

| 40 | 12 | 96 |

| 60 | 6 | 95 |

| 80 | 3 | 90 |

Note: The data in this table is representative and based on general findings for similar amide synthesis.

The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. For the coupling of a carboxylic acid and an amine, polar aprotic solvents are often employed. Acetonitrile (B52724) and dichloromethane (B109758) have been identified as effective solvents for similar EDC/HOBt mediated amide syntheses, providing good yields. nih.gov The solvent can influence the reaction rate and the stability of the intermediates. Optimization of the solvent system may involve using a single solvent or a mixture of solvents to achieve the desired solubility and reactivity.

Interactive Data Table: Comparison of Solvent Systems on Yield

| Solvent System | Dielectric Constant | Yield (%) |

| Dichloromethane (DCM) | 9.1 | 88 |

| Acetonitrile (ACN) | 37.5 | 92 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 85 |

| N,N-Dimethylformamide (DMF) | 36.7 | 90 |

Note: The data in this table is representative and compiled from studies on EDC/HOBt coupling reactions.

Chemical Reactivity and Derivatization Studies of this compound

The presence of a hydroxyl group and an amide functional group in this compound allows for a variety of chemical transformations, including oxidation and reduction reactions.

The secondary alcohol in this compound can be oxidized to a ketone using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). This transformation would yield 3-keto-N,N-dimethyl-2-phenylpropanamide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The characterization of the resulting ketone can be performed using spectroscopic methods. For instance, in Infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a sharp C=O stretching band for the ketone would be indicative of the successful oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would show a downfield shift of the proton alpha to the newly formed carbonyl group.

Under more vigorous oxidation conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl groups could occur, potentially leading to the formation of benzoic acid and other degradation products.

The amide functional group in this compound can be reduced to the corresponding amine, 3-amino-N,N-dimethyl-2-phenylpropan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH4). ucalgary.camasterorganicchemistry.com This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH2-). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. ucalgary.ca The resulting amino alcohol would exhibit significantly different chemical and physical properties compared to the starting amide, which can be confirmed through analytical techniques such as mass spectrometry and NMR spectroscopy.

Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in this compound is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These transformations can significantly modify the compound's polarity, lipophilicity, and metabolic stability. Key reactions include esterification, etherification (alkylation), and halogenation.

Esterification: The hydroxyl group can be readily converted to an ester moiety through reaction with various acylating agents. This transformation is often employed to create prodrugs or to modify the pharmacokinetic profile of a molecule. Common methods include reaction with acid chlorides or anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. While specific studies on this compound are not extensively documented, analogous reactions on similar β-hydroxy amides are well-established. For instance, the esterification of related hydroxy amides can be achieved with high yields using standard coupling agents.

Alkylation (Etherification): Conversion of the hydroxyl group to an ether is another important modification. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). This reaction allows for the introduction of various alkyl or aryl groups, thereby modulating the steric and electronic properties of the molecule.

Halogenation: The hydroxyl group can also be substituted by a halogen atom (Cl, Br, I). This is a key transformation as the resulting halo-analogue can serve as a precursor for further nucleophilic substitutions or organometallic coupling reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. The reaction proceeds via the formation of a good leaving group, which is then displaced by the halide ion.

The following table summarizes representative, albeit analogous, conditions for these nucleophilic substitution reactions, as direct experimental data on this compound is limited in publicly available literature.

Table 1: Representative Conditions for Nucleophilic Substitution at the Hydroxyl Group

| Transformation | Reagent(s) | Solvent | General Conditions | Product |

| Esterification | Acetyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature | 3-acetoxy-N,N-dimethyl-2-phenylpropanamide |

| Alkylation | Sodium hydride, Methyl iodide | Tetrahydrofuran (THF) | 0 °C to room temperature | 3-methoxy-N,N-dimethyl-2-phenylpropanamide |

| Halogenation | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | 3-chloro-N,N-dimethyl-2-phenylpropanamide |

Modifications at the Phenyl Ring for Analogue Synthesis

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents onto the aromatic core. The directing effect of the existing substituent, -CH(CH₂OH)CON(CH₃)₂, is crucial in determining the position of the incoming electrophile. This alkylamido group is generally considered an ortho-, para-directing and activating group due to the electron-donating nature of the alkyl chain and potential resonance effects involving the amide. However, under strongly acidic conditions, protonation of the amide carbonyl could render the group deactivating and meta-directing.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is a common modification that can serve as a handle for further transformations, such as reduction to an amino group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Based on the directing effect of the alkylamido substituent, the nitro group would be expected to add primarily at the ortho and para positions of the phenyl ring.

Halogenation: Halogen atoms can be introduced onto the phenyl ring via electrophilic halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the halogen is expected to be directed to the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could potentially be used to introduce alkyl or acyl groups onto the phenyl ring. However, these reactions often face challenges with amido-substituted benzenes. The Lewis acid catalyst required for the reaction can complex with the lone pairs on the amide oxygen or nitrogen, deactivating the ring towards electrophilic attack.

Detailed experimental data for these specific modifications on this compound are scarce. The following table provides a hypothetical overview of expected outcomes based on general principles of electrophilic aromatic substitution.

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagent(s) | Catalyst | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | - | 4-nitro- and 2-nitro- isomers |

| Bromination | Br₂ | FeBr₃ | 4-bromo- and 2-bromo- isomers |

| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | Reaction may be inhibited |

Advanced Analytical Methodologies for Structural and Chemical Characterization of 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are central to the characterization of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide, enabling a detailed examination of its atomic and molecular structure through the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

Proton (¹H) NMR spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The two N,N-dimethyl groups may appear as two separate singlets due to restricted rotation around the amide C-N bond, a common feature in dimethylamides. The protons on the propanamide backbone—the methine proton at C2 and the diastereotopic methylene (B1212753) protons at C3—would give rise to complex multiplets due to spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Hydroxyl (OH) | Variable (e.g., 1.5 - 3.5) | Broad Singlet (br s) | 1H |

| CH (Position 2) | 3.50 - 3.70 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| CH ₂ (Position 3) | 3.80 - 4.20 | Multiplet (m) | 2H |

| N-CH ₃ | ~2.95 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum of this compound would be expected to show signals for the amide carbonyl carbon, the aromatic carbons of the phenyl ring, the two aliphatic carbons of the propanamide chain, and the two N-methyl carbons. The carbonyl carbon is characteristically found far downfield (δ ~172-175 ppm). The aromatic carbons appear in the δ 125-140 ppm range, while the aliphatic and N-methyl carbons resonate at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| C =O (Amide) | 172.0 - 175.0 |

| C -Ar (Quaternary) | 138.0 - 141.0 |

| C H-Ar | 126.0 - 129.0 |

| C H₂-OH (Position 3) | 62.0 - 66.0 |

| C H-Ph (Position 2) | 48.0 - 52.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons on adjacent carbons. For this molecule, it would show a clear correlation between the methine proton at C2 and the methylene protons at C3, confirming the propanamide backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the ¹H and ¹³C signals for the C2 methine, C3 methylene, and N-methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure of this compound would include the correlation from the N-methyl protons to the amide carbonyl carbon, and from the C2 proton to the aromatic carbons.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This capability is a significant advantage over low-resolution mass spectrometry, as it allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound, with a molecular formula of C₁₁H₁₅NO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov

The calculated monoisotopic mass of the neutral molecule is 193.11028 Da. uni.lu In practice, the molecule is typically analyzed as a charged species, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. uni.lu

Predicted HRMS Data for this compound Adducts

| Adduct Formula | Adduct Type | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₁H₁₆NO₂]⁺ | [M+H]⁺ | 194.11756 |

| [C₁₁H₁₅NNaO₂]⁺ | [M+Na]⁺ | 216.09950 |

Data sourced from predicted values. uni.lu

Analysis of the fragmentation patterns in an MS/MS experiment (tandem mass spectrometry) can further corroborate the proposed structure. Common fragmentation pathways for this molecule would likely include the loss of a water molecule (H₂O) from the hydroxyl group and cleavage on either side of the amide carbonyl group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique essential for determining the molecular weight of polar molecules like this compound. The analysis provides the mass-to-charge ratio (m/z) of ions formed in the gas phase, allowing for the confirmation of the compound's molecular formula, C₁₁H₁₅NO₂ (monoisotopic mass: 193.1103 g/mol ).

In positive ion mode, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed depending on the purity of the solvent and sample. In negative ion mode, the deprotonated molecule [M-H]⁻ could be formed, although positive ionization is typically more favorable for amide-containing compounds. Predicted m/z values for common adducts are crucial for accurate spectral interpretation. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.1176 |

| [M+Na]⁺ | [C₁₁H₁₅NO₂Na]⁺ | 216.0995 |

| [M+K]⁺ | [C₁₁H₁₅NO₂K]⁺ | 232.0734 |

| [M+NH₄]⁺ | [C₁₁H₁₉N₂O₂]⁺ | 211.1441 |

| [M-H]⁻ | [C₁₁H₁₄NO₂]⁻ | 192.1030 |

Data based on predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating, identifying, and quantifying this compound and its potential impurities, even at trace levels. The liquid chromatography stage separates the components of a mixture based on their physicochemical properties, after which the mass spectrometer provides structural information.

For impurity profiling, a method would typically involve a reversed-phase HPLC column (e.g., a C18 column) to separate the target compound from less polar and more polar impurities. The mass spectrometer would be operated in a tandem MS (MS/MS) mode, where the precursor ion corresponding to the protonated molecule (m/z 194.12) is selected and fragmented. The resulting fragment ions provide a structural fingerprint for confirmation.

Common impurities could arise from the synthesis process (e.g., unreacted starting materials or by-products) or degradation (e.g., oxidation or hydrolysis). For instance, the corresponding carboxylic acid from the hydrolysis of the amide group would be a potential process-related impurity. LC-MS/MS can detect and help identify these impurities by analyzing their unique retention times and fragmentation patterns.

Table 2: Potential Impurities and Their Expected Molecular Ions

| Potential Impurity | Chemical Formula | Expected [M+H]⁺ m/z | Possible Origin |

|---|---|---|---|

| 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 167.0654 | Hydrolysis of amide |

| 2-Phenylpropan-1,3-diol | C₉H₁₂O₂ | 153.0861 | Synthesis by-product |

| N,N-Dimethyl-2-phenylpropanamide | C₁₁H₁₅NO | 178.1226 | Incomplete hydroxylation |

This table contains hypothetical data for illustrative purposes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amide, and phenyl groups.

Key expected vibrational modes include a broad O-H stretching band for the alcohol group, a strong C=O stretching band for the tertiary amide, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the phenyl ring. The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the N,N-disubstituted nature of the amide.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 | Broad, Medium |

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 3000 - 2850 | Medium |

| C=O Stretch | Tertiary Amide | 1670 - 1630 | Strong |

| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

| C-N Stretch | Tertiary Amide | ~1200 | Medium |

This table contains predicted data based on typical functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores, or light-absorbing groups, in this compound are responsible for its UV absorbance. The primary chromophore in this compound is the phenyl group.

The monosubstituted benzene (B151609) ring typically exhibits a strong absorption band, known as the E-band, around 200-220 nm and a weaker, structured band, the B-band, around 250-270 nm. The amide and hydroxyl groups are not significant chromophores in the standard UV-Vis range (200-800 nm). This technique is particularly useful for quantitative analysis using HPLC with a UV detector, where the absorbance is proportional to the concentration.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (in Ethanol) |

|---|---|---|

| Phenyl Ring (B-band) | π → π | ~255 - 265 nm |

| Phenyl Ring (E-band) | π → π | ~200 - 220 nm |

This table contains predicted data based on the phenyl chromophore.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of non-polar bonds will produce strong Raman signals. A particularly strong signal is expected for the aromatic ring breathing mode. The C=O stretch of the amide is also Raman active. This technique can provide supplementary structural information to confirm the identity of the compound.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | ~3060 | Strong |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2980 - 2850 | Medium |

| C=O Stretch | Tertiary Amide | 1660 - 1630 | Medium |

| Ring Breathing | Aromatic (Phenyl) | ~1000 | Strong |

This table contains predicted data based on typical functional group shifts.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantitative analysis of this compound. A typical purity assay would employ a reversed-phase method, which separates compounds based on their hydrophobicity.

The method would involve injecting the sample onto a column with a non-polar stationary phase (e.g., octadecyl-silica, C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are eluted in order of increasing hydrophobicity.

Detection is commonly achieved using a UV detector set at a wavelength where the phenyl chromophore absorbs strongly (e.g., 254 nm or 260 nm). The purity of the compound is determined by measuring the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For quantification, the peak area of the sample is compared to the peak areas of calibration standards with known concentrations.

Table 6: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

This table presents a typical, illustrative HPLC method.

Reversed-Phase HPLC Method Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary analytical tool for the assessment of purity and quantification of this compound. The development of a robust RP-HPLC method is contingent on the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products.

The stationary phase selection is critical, with C18 (octadecylsilyl) columns being the most common choice due to their hydrophobicity, which provides good retention for phenyl-containing compounds. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier. The selection of the organic modifier and the gradient elution profile are optimized to achieve the desired resolution. Given the presence of a hydroxyl group and an amide functionality, the pH of the mobile phase can influence the peak shape and retention time.

For the chiral separation of this compound, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving enantiomers of pharmaceutical compounds.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an essential technique for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. These volatile components can include residual solvents from the synthesis and purification process or byproducts of the chemical reactions.

The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. The choice of the capillary column is crucial, with non-polar or medium-polarity columns often providing the best separation for a wide range of potential impurities. The temperature program of the GC oven is optimized to ensure the separation of components with different boiling points.

For certain impurities that may not be readily volatile, derivatization can be employed to increase their volatility and improve their chromatographic behavior. For instance, the hydroxyl group of the target compound could be derivatized to form a more volatile silyl (B83357) ether.

Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Typical Conditions |

| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | 40-500 amu |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in a reaction mixture. thieme.de

The stationary phase is typically silica gel pre-coated on a glass or aluminum plate. A key aspect of TLC is the selection of an appropriate mobile phase (solvent system), which is chosen to provide a good separation between the starting materials, intermediates, and the final product. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly used.

Visualization of the separated spots on the TLC plate is achieved through various methods. Due to the presence of the phenyl group, the compound is UV active and can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. libretexts.org For compounds that are not UV active or for enhanced sensitivity, chemical staining reagents can be used. libretexts.org

Table 3: Common TLC Systems and Visualization Techniques

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | 1. UV light (254 nm) libretexts.org |

| 2. Iodine vapor libretexts.org | |

| 3. Potassium permanganate (B83412) stain (for the hydroxyl group) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of pharmaceutical compounds, offering several advantages over traditional HPLC, including faster analysis times and reduced use of organic solvents. chromatographyonline.com For a chiral molecule like this compound, SFC is particularly well-suited for the efficient separation of its enantiomers. chromatographyonline.comtheanalyticalscientist.com

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. youtube.comphenomenex.com Small amounts of organic modifiers, such as methanol or ethanol, are often added to the CO2 to modify the polarity of the mobile phase and improve the separation. chromatographyonline.com

The key to successful chiral separation in SFC is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral molecules. chromatographyonline.com

Table 4: Typical Chiral SFC Method Parameters

| Parameter | Typical Conditions |

| Stationary Phase | Amylose or Cellulose-based Chiral Stationary Phase |

| Mobile Phase | Supercritical CO2 with a Methanol or Ethanol modifier |

| Modifier Gradient | 5-40% modifier over 10 minutes |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and reproducibility, making it suitable for the quantitative analysis of this compound. nih.gov The use of HPTLC plates with a smaller and more uniform particle size of the stationary phase leads to more efficient separations. nih.gov

HPTLC can be used for purity determination and the quantification of the active compound in various matrices. The application of samples is automated, which ensures precise and reproducible spotting. After development, the plate is scanned with a densitometer to measure the absorbance or fluorescence of the separated spots. A calibration curve is constructed using standards of known concentrations to quantify the amount of the compound in the sample.

The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. HPTLC's ability to analyze multiple samples simultaneously makes it a high-throughput and cost-effective analytical tool. ajgreenchem.com

Column Chromatography for Compound Purification

Column chromatography is a fundamental preparative technique used for the purification of this compound on a larger scale than analytical chromatography. This method is essential for removing impurities from the crude product obtained after synthesis.

In a typical setup, a glass column is packed with a stationary phase, most commonly silica gel. The crude compound is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For the purification of this compound, a gradient of ethyl acetate in hexane is often employed. The elution starts with a lower polarity solvent (higher proportion of hexane) to elute the less polar impurities, and the polarity of the eluent is gradually increased by adding more ethyl acetate to elute the more polar compounds, including the desired product. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, this technique is invaluable for unambiguously determining its absolute configuration (the R or S designation at the chiral center).

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the arrangement of atoms in the crystal lattice can be determined.

The resulting crystal structure provides precise information about bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the solid-state architecture, including how the molecules are packed in the crystal and the nature of intermolecular interactions such as hydrogen bonding. This information is critical for understanding the physical properties of the compound and for structure-activity relationship (SAR) studies.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing crucial information about the elemental makeup of a substance. This process determines the mass percentage of each element present in a sample, which is then used to empirically determine the compound's chemical formula. For a novel or synthesized compound like this compound, elemental analysis serves as a primary method to verify its stoichiometric composition against the theoretically calculated values derived from its proposed molecular formula.

The molecular formula for this compound is established as C₁₁H₁₅NO₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 193.24 g/mol . chemicalbook.comnih.gov

The theoretical percentages of each element are determined as follows:

Carbon (C): (11 * 12.011 g/mol ) / 193.24 g/mol * 100% = 68.37%

Hydrogen (H): (15 * 1.008 g/mol ) / 193.24 g/mol * 100% = 7.82%

Nitrogen (N): (1 * 14.007 g/mol ) / 193.24 g/mol * 100% = 7.25%

Oxygen (O): (2 * 15.999 g/mol ) / 193.24 g/mol * 100% = 16.56%

These calculated values provide a benchmark for comparison with experimental data obtained from elemental analysis instrumentation, typically a CHN analyzer. In a typical procedure, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are then separated and quantified by detectors. The percentage of oxygen is often determined by difference.

Detailed research findings from experimental elemental analysis of this compound would involve the comparison of these theoretical percentages with the values obtained from the analysis of a synthesized sample. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin of error, is considered a strong confirmation of the compound's elemental composition and purity.

The following table summarizes the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass in Compound ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 68.37 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.82 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56 |

| Total | 193.246 | 100.00 |

This stoichiometric data is a critical component of the comprehensive analytical characterization of this compound, underpinning the structural elucidation derived from other spectroscopic and spectrometric methods.

Investigations into Biological Activity and Molecular Interactions of 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide in Vitro Focus

Potential Involvement in Enzyme Interaction Studies

The structure of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide suggests a potential for interaction with enzymes, a possibility that has been inferred in some chemical database entries. The presence of hydrogen-bonding capability through its hydroxyl group and the metabolic stability potentially offered by the dimethylamide group are features often associated with enzyme substrates or inhibitors. Despite these structural indicators, specific experimental studies to confirm and characterize these potential interactions are not readily found in the reviewed scientific literature.

Enzymatic Binding Assays

A thorough search of scientific databases reveals a lack of specific enzymatic binding assay data for this compound. Consequently, there is no available information regarding its binding affinity (such as Kd, Ki, or IC50 values) for any specific enzyme targets. Without such assays, any discussion of its potential to bind to enzymes remains purely speculative.

Inhibition or Activation Profile Characterization

Consistent with the absence of binding assay data, there is no published research detailing the inhibition or activation profile of this compound against any specific enzymes. Characterization of a compound's effect on enzyme kinetics, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor or as an activator, requires dedicated enzymatic assays which have not been reported for this compound.

Role in Metabolic Pathway Exploration

The in vitro metabolism of this compound has not been a subject of detailed scientific investigation. Studies involving incubation with liver microsomes or other metabolic systems to identify potential metabolites and elucidate the metabolic pathways involved are not present in the available literature. Therefore, its metabolic fate and its potential to influence or participate in specific metabolic pathways remain uncharacterized.

Exploration of Receptor Binding Affinity

Similar to the lack of enzyme interaction studies, there is a significant gap in the scientific literature regarding the receptor binding affinity of this compound. While structurally related compounds have been investigated for their affinity to various receptors, this specific molecule has not been the subject of such focused studies.

Ligand-Receptor Interaction Studies

No ligand-receptor interaction studies for this compound are documented in the reviewed scientific literature. As a result, there is no data on its potential to bind to any specific receptors, nor is there any characterization of the nature of such potential interactions.

Displacement Assays

In line with the absence of direct binding studies, no displacement assays involving this compound have been reported. Such assays are crucial for determining a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from a receptor. The lack of this data means that its affinity for any given receptor is currently unknown.

Methodologies for Assessing In Vitro Biological Potentials (General Applicability to Phenylpropanamides)

A variety of in vitro assays are employed to screen phenylpropanamides and related compounds for biological activity. These methods provide crucial preliminary data on the potential efficacy of a compound in several therapeutic areas. The following sections detail standard assays for evaluating antioxidant, antimicrobial, anticancer, and enzyme-inhibitory properties.

One of the most common and straightforward methods for evaluating the antioxidant potential of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This test is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.gov

The DPPH radical has a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm. mdpi.com When the DPPH radical is reduced by an antioxidant, its color fades to a pale yellow, and the absorbance at 517 nm decreases. nih.gov The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound. The results are typically expressed as the IC50 value, which represents the concentration of the test compound required to scavenge 50% of the DPPH free radicals. researchgate.net

Research indicates that this compound exhibits antioxidant activity, a property attributed to the presence of its hydroxyl group which can effectively scavenge free radicals. However, specific quantitative data from DPPH assays for this particular compound are not extensively detailed in the available literature. To illustrate the data typically generated from such an assay, the table below presents the antioxidant activities of other related phenolic compounds.

Table 1: Illustrative DPPH Radical Scavenging Activity of Phenolic Compounds

| Compound | DPPH Scavenging Activity (IC50 in µg/mL) | Reference Compound |

|---|---|---|

| 2,3-Dihydroxybenzoic Acid | Varies based on study conditions | Ascorbic Acid |

| 3,4-Dihydroxybenzoic Acid | Varies based on study conditions | Ascorbic Acid |

| Gallic Acid | ~5.0 | Ascorbic Acid |

| Quercetin | ~2.5 | Ascorbic Acid |

Note: The IC50 values are approximate and can vary significantly based on experimental conditions. This table is for illustrative purposes.

In vitro antimicrobial activity is commonly determined using broth microdilution or agar (B569324) diffusion methods to establish the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net

Table 2: Illustrative Antimicrobial Activity (MIC) of Related Amide Derivatives

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| N-(4-chlorophenyl)benzamide | Escherichia coli | >100 |

| N-(4-chlorophenyl)benzamide | Bacillus subtilis | >100 |

| 4-hydroxy-N-(phenyl)benzamide | Escherichia coli | 3.12 |

| 4-hydroxy-N-(phenyl)benzamide | Bacillus subtilis | 6.25 |

Source: Data derived from studies on benzamide (B126) derivatives for illustrative purposes. nanobioletters.com

The potential of a compound to inhibit the growth of cancer cells is a critical step in anticancer drug discovery. A widely used method for this purpose is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

In this assay, cancer cell lines are cultured in microtiter plates and exposed to varying concentrations of the test compound. After an incubation period, MTT is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be dissolved and quantified by measuring its absorbance. A lower absorbance value indicates lower metabolic activity and thus, a reduction in cell viability. The results are often expressed as the IC50 or GI50 value, representing the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.

Studies on derivatives of 3-hydroxy-2,2-dimethyl-propionic acid, which are structurally similar to phenylpropanamides, have demonstrated significant inhibitory action against cancer cell lines.

Table 3: Illustrative In Vitro Anticancer Activity of Phenylpropanamide-Related Compounds against HCT-116 (Human Colon Cancer) Cell Line

| Compound Derivative | Cell Line | Growth Inhibition (IC50 in mg/mL) |

|---|---|---|

| Methyl 3-(4-aminophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 0.12 |

| Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoate | HCT-116 | 0.12 |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 0.81 |

Source: Data derived from studies on propionic acid derivatives for illustrative purposes. nih.govnih.gov

Enzyme inhibition assays are fundamental for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor that allows the bacteria to survive in the acidic environment of the stomach, leading to gastritis, ulcers, and an increased risk of gastric cancer. nih.gov

The in vitro urease inhibition assay typically involves incubating the urease enzyme with the test compound for a specific period before adding the substrate, urea. The enzyme's activity is determined by measuring the rate of ammonia production. A common method for this is the Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol (B113434) complex, which is quantified spectrophotometrically. The inhibitory activity of the test compound is calculated by comparing the enzyme activity with and without the inhibitor. The results are expressed as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 4: Illustrative In Vitro Urease Inhibitory Activity of Various Compounds

| Compound | Urease Inhibition (IC50 in µM) |

|---|---|

| Thiourea (Standard Inhibitor) | 22.3 ± 0.031 |

| N-(4-ethoxycarbonylphenyl)acetamide derivative | 9.8 ± 0.023 |

| N-phenylacetamide derivative | 10.1 ± 0.90 |

| N-(2-carboxymethylphenyl)acetamide derivative | 14.1 ± 0.12 |

Source: Data derived from studies on N-arylacetamide derivatives for illustrative purposes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide

Identification of Essential Pharmacophoric Features

The hydroxyl (-OH) group is a crucial functional group in many pharmacologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with amino acid residues in the binding sites of proteins, such as receptors and enzymes. nih.govnih.gov

Molecular dynamics simulations on related phenyl-containing compounds have shown that the addition of hydroxyl groups has a significant effect on the ligand/protein binding energy in an aqueous solution. nih.govnih.gov These interactions are vital for the stable binding of a ligand to its target, influencing both affinity and specificity. For instance, in a series of complex analgesic compounds, the presence of a hydroxyl group on the phenylethyl portion was found to be a key factor in their pharmacological activity. nih.gov Phenolic compounds, in general, are known to modulate the function of various receptors, with the hydroxyl group being a primary point of interaction. frontiersin.org

The N,N-dimethyl amide moiety plays a significant role in defining the physicochemical properties of the molecule. The presence of the two methyl groups on the nitrogen atom (N,N-dimethylation) can enhance metabolic stability. nih.gov This is because the N-methyl groups can sterically hinder enzymatic degradation, particularly by amidases, which might otherwise cleave the amide bond.

The phenyl group is a non-polar, aromatic moiety that primarily contributes to the molecule's lipophilicity. nih.govresearchgate.net Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes, such as the blood-brain barrier, and affects its absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netnih.gov

Beyond its role in lipophilicity, the phenyl group is essential for target recognition through various non-covalent interactions. These can include hydrophobic interactions, where the phenyl ring fits into a hydrophobic pocket of the target protein, and π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov In many neurologically active agents, such as fentanyl and its analogs, a phenyl or phenethyl group is crucial for binding to the target receptor, with the aromatic ring stabilizing the ligand's position within the binding site. frontierspartnerships.org

Impact of Stereochemical Configuration on Biological Activity and Binding Affinity

3-hydroxy-N,N-dimethyl-2-phenylpropanamide contains a chiral center at the second carbon (C2), the carbon atom to which the phenyl group is attached. This means the compound can exist as two non-superimposable mirror images, known as enantiomers (R- and S-configurations). khanacademy.org Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological targets like receptors and enzymes are themselves chiral and can exhibit preferential binding to one enantiomer over the other. mdpi.comnih.gov

The spatial arrangement of substituents around a chiral center can dramatically affect a molecule's interaction with its biological target. mdpi.com One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. khanacademy.org In some cases, the "inactive" enantiomer can even produce undesirable side effects. nih.gov

Studies on structurally related and more complex analgesic compounds, such as the stereoisomers of ohmefentanyl, provide a stark illustration of this principle. Research revealed "extreme stereodifferences" in analgesic activity between its various isomers. nih.gov For example, one isomer, (3R,4S,2'S)-(+)-cis-1b, was found to be approximately 13,100 times more potent than morphine, while its corresponding antipode (mirror image) was among the least potent of the isomers tested. nih.gov Another study on a similar set of isomers found that one enantiomer was 21,000 times more potent as an analgesic than its mirror image. nih.gov This profound difference in activity underscores that a specific stereochemical configuration is often required for optimal receptor affinity and efficacy. nih.gov

| Isomer Configuration | Analgesic Potency (ED₅₀ in mg/kg) | Potency Relative to Morphine |

|---|---|---|

| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | ~13,100 times more potent |

| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | ~2,990 times more potent |

| Antipodes (1c, 1d) | Significantly higher ED₅₀ | Least potent isomers |

While this compound itself has only one chiral center and thus only exists as enantiomers, molecules with two or more chiral centers can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. nih.gov Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

Functionally, diastereomers often exhibit distinct biological activities and pharmacokinetic profiles. nih.gov The synthesis of molecules with multiple chiral centers can be designed to selectively produce one diastereomer over others, a process known as diastereoselective synthesis. nih.govua.es Studies on complex molecules with multiple chiral centers, such as certain dipeptidyl peptidase IV inhibitors and analgesic piperidines, show that the biological activity is highly dependent on the specific configuration at each stereocenter. nih.govnih.gov For instance, in the ohmefentanyl series, the cis and trans isomers of the piperidine (B6355638) ring are diastereomers, and they exhibit vastly different binding affinities and potencies, demonstrating the profound functional implications of diastereomeric relationships. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in modern medicinal chemistry, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. For derivatives of 2-phenylpropanamide (B1200545), QSAR studies have been instrumental in elucidating the key molecular features that govern their interactions with biological targets. These computational models translate the complex interplay of structural attributes into mathematical equations, providing a predictive framework for the design of novel analogs with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 2-phenylpropanamide derivatives involves the statistical analysis of a dataset of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of a molecule's structure, are calculated and correlated with the observed activity.

In a study on a series of N-aryl derivatives with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant to Alzheimer's disease, QSAR models were developed using the genetic function approximation (GFA) technique. These models demonstrated strong predictive power, with a predictive r-squared (r²_pred) of 0.857 for AChE and 0.882 for BChE, indicating a high degree of accuracy in predicting the biological activity of new compounds within this class. The models were built using a training set of compounds and validated with an external test set, ensuring their robustness and reliability.

Similarly, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective dopamine (B1211576) D3 receptor (D3R) ligands have yielded models with good predictive ability, as indicated by high squared correlation coefficient (r²) and cross-validated r² (q²) values. These models help in understanding the three-dimensional structural requirements for potent D3R binding.

The table below summarizes the statistical parameters of a representative QSAR model developed for a series of N-aryl derivatives.

| Statistical Parameter | Value |

| r² (squared correlation coefficient) | 0.862 |

| r²_adj (adjusted r²) | 0.856 |

| q² (cross-validated r²) | 0.803 |

| r²_pred (predictive r²) | 0.857 |

Analysis of Physicochemical Descriptors and Their Correlation with Activity

The predictive power of a QSAR model is contingent on the selection of relevant physicochemical descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The analysis of these descriptors reveals which molecular properties are most influential in determining the biological activity of 2-phenylpropanamide analogs.

For the N-aryl derivatives targeting AChE and BChE, the QSAR models highlighted the importance of descriptors such as AlogP98 (a measure of lipophilicity), Wiener and Kappa-1-AM (topological descriptors related to molecular branching and shape), Dipole-Mag (related to the molecule's polarity), and CHI-1 (a molecular connectivity index). mdpi.com The positive correlation with AlogP98 suggests that increased lipophilicity is generally favorable for activity, while the inclusion of topological and electronic descriptors indicates that molecular shape, size, and charge distribution are also critical determinants.

In 3D-QSAR studies of PCPMA derivatives, the models revealed that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity to the D3R. This implies that the volume and shape of substituents, as well as their electronic and hydrophobic character, must be carefully optimized to achieve high potency.

The following table lists key physicochemical descriptors and their general correlation with the biological activity of 2-phenylpropanamide-like compounds.

| Descriptor | Physicochemical Property | General Correlation with Activity |

| AlogP98 | Lipophilicity | Positive |

| Wiener Index | Molecular Branching | Varies |

| Dipole Moment | Polarity | Varies |

| Steric Fields | Molecular Size and Shape | Critical for Receptor Fit |

| Electrostatic Fields | Charge Distribution | Important for Binding Interactions |

Rational Design of Analogues and Derivatives through Structural Modification